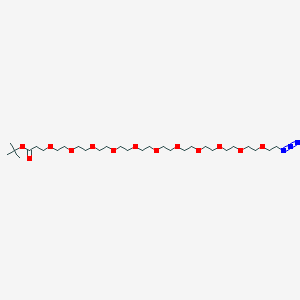
Azido-PEG11-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG11-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an azide group and a tert-butyl ester group. The azide group is known for its reactivity in click chemistry, particularly in reactions with terminal alkynes and cyclooctyne derivatives. The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG11-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the tert-butyl ester group. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation process, where polyethylene glycol (PEG) is functionalized with reactive groups.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable precursor is reacted with sodium azide (NaN3).
Protection of Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG11-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can proceed under mild conditions.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with alkynes.
Free Carboxylic Acid: Formed upon deprotection of the tert-butyl ester group.
Scientific Research Applications
Azido-PEG11-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions to form stable triazole linkages.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and polymers, with specific functional properties.
Mechanism of Action
The mechanism of action of Azido-PEG11-t-butyl ester primarily involves its reactivity in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications . The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions to yield the free carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG12-t-butyl ester: Similar structure with an additional ethylene glycol unit, providing a longer PEG spacer.
Azido-PEG4-t-butyl ester: Shorter PEG spacer, resulting in different solubility and reactivity properties.
Azido-PEG8-t-butyl ester: Intermediate PEG spacer length, balancing solubility and reactivity.
Uniqueness
Azido-PEG11-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The azide group allows for efficient click chemistry reactions, while the tert-butyl ester group offers protection for the carboxyl group until deprotection is desired .
Properties
Molecular Formula |
C29H57N3O13 |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3 |
InChI Key |
TVNIWZCSQMCKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















